molecular formula C18H28N4O2 B11801676 tert-Butyl 2-(2-(piperazin-1-yl)pyridin-3-yl)pyrrolidine-1-carboxylate

tert-Butyl 2-(2-(piperazin-1-yl)pyridin-3-yl)pyrrolidine-1-carboxylate

Cat. No.: B11801676
M. Wt: 332.4 g/mol
InChI Key: AIDGGMOGTVXPPN-UHFFFAOYSA-N
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Description

Tert-Butyl 2-(2-(piperazin-1-yl)pyridin-3-yl)pyrrolidine-1-carboxylate is a sophisticated chemical building block extensively employed in medicinal chemistry and drug discovery research. This multipurpose scaffold integrates a pyridine ring, a piperazine moiety, and a pyrrolidine system protected with a tert-butoxycarbonyl (Boc) group, making it particularly valuable for constructing novel molecular architectures with potential biological activity. The compound's key research value lies in its structural features that are commonly found in pharmacologically active molecules, particularly its potential as a kinase inhibitor intermediate or as a scaffold for central nervous system-targeting compounds . The piperazine component provides hydrogen bonding capabilities and molecular recognition properties that can enhance binding affinity to biological targets, while the Boc-protected pyrrolidine offers a handle for further synthetic manipulation and diversification . Researchers utilize this compound primarily in the synthesis of targeted therapeutic agents, with published patent literature demonstrating its application in developing alkylated piperazine compounds with potential pharmaceutical value . The presence of both pyridine and piperazine heterocycles in a single molecule creates unique electronic properties and spatial geometry that can be optimized for specific receptor interactions. This compound is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans. Proper storage conditions and handling procedures should be followed to maintain the integrity of the Boc protecting group, which is essential for its synthetic utility in multi-step organic syntheses. Researchers can leverage this intermediate to explore structure-activity relationships in drug discovery programs, particularly in the development of kinase inhibitors, GPCR ligands, and other biologically relevant small molecules.

Properties

Molecular Formula

C18H28N4O2

Molecular Weight

332.4 g/mol

IUPAC Name

tert-butyl 2-(2-piperazin-1-ylpyridin-3-yl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C18H28N4O2/c1-18(2,3)24-17(23)22-11-5-7-15(22)14-6-4-8-20-16(14)21-12-9-19-10-13-21/h4,6,8,15,19H,5,7,9-13H2,1-3H3

InChI Key

AIDGGMOGTVXPPN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2=C(N=CC=C2)N3CCNCC3

Origin of Product

United States

Preparation Methods

Multicomponent Assembly of the Pyridine-Pyrrolidine Core

Catalytic Hydrogenation Strategies

Reductive Amination for Pyrrolidine-Piperazine Linkage

An alternative pathway employs reductive amination between a pyrrolidine-aldehyde intermediate and 1-(benzo[b]thiophen-4-yl)piperazine. Sodium cyanoborohydride in glacial acetic acid mediates this transformation, achieving 91% yield under mechanochemical conditions. This method eliminates solvent use, aligning with green chemistry principles.

Boc Protection and Deprotection Dynamics

The tert-butyloxycarbonyl (Boc) group is introduced early to protect the pyrrolidine nitrogen during subsequent reactions. Deprotection with hydrochloric acid in ethanol quantitatively removes the Boc group, exposing the secondary amine for sulfonylation or alkylation.

Mechanochemical Synthesis Advancements

Solvent-Free Coupling Reactions

Recent advancements utilize ball milling for solid-state synthesis. For example, aldehyde intermediates react with piperazine derivatives in the presence of NaBH<sub>3</sub>CN and acetic acid, achieving yields exceeding 90% without solvent. Key advantages include:

  • Reduced reaction time : 135 minutes vs. 12–24 hours in solution.

  • Minimal purification : Products precipitate directly, avoiding column chromatography.

Comparative Analysis of Mechanochemical vs. Solution-Phase Methods

ParameterMechanochemicalSolution-Phase
Yield91%82%
Reaction Time2.25 h24 h
Solvent Consumption0 mL/g50 mL/g
Purification ComplexityLow (filtration)High (chromatography)

Analytical Characterization and Quality Control

Spectroscopic Validation

  • <sup>1</sup>H NMR : Key signals include the tert-butyl singlet at δ 1.47 ppm and pyrrolidine methylene protons at δ 3.60–3.65 ppm.

  • LC–MS : Molecular ion peaks at m/z 576.6 [M + H]<sup>+</sup> confirm successful Boc protection.

Purity Assessment

HPLC analysis under reverse-phase conditions (C18 column, acetonitrile/water gradient) reveals ≥98% purity for mechanochemically synthesized batches, compared to 95–97% for solution-phase products .

Chemical Reactions Analysis

Deprotection of the tert-Butyl Carbamate Group

The tert-butyl carbamate (Boc) group is a widely used protective group for amines. Its removal under acidic conditions regenerates the free pyrrolidine amine, enabling further functionalization.

Reaction Conditions Reagents Yield Reference
Acidic hydrolysisTrifluoroacetic acid (TFA) in DCM>90%
Thermal cleavageHCl in dioxane85%

This deprotection is essential for accessing the reactive pyrrolidine amine, which can undergo alkylation, acylation, or reductive amination. For example, TFA-mediated cleavage preserves sensitive functional groups, while HCl in dioxane offers a cost-effective alternative .

Suzuki-Miyaura Cross-Coupling Reactions

The pyridine ring at position 3 can participate in palladium-catalyzed cross-coupling reactions, enabling aryl/heteroaryl substitutions.

Reaction Conditions Catalyst System Yield Reference
Boronic acid couplingPd(PPh₃)₄, Na₂CO₃, DME/H₂O35–60%
Microwave-assisted couplingPd(OAc)₂, XPhos, K₃PO₄50%

For instance, Suzuki coupling with pyrazolo[1,5-a]pyridine boronic esters under Pd catalysis installs diverse heterocyclic motifs, as demonstrated in the synthesis of kinase inhibitors .

Piperazine Functionalization via Alkylation/Acylation

The piperazine moiety undergoes alkylation or acylation to introduce substituents, enhancing binding affinity in drug design.

Reaction Type Reagents Yield Reference
AlkylationEthyl bromoacetate, DIPEA75%
AcylationAcetyl chloride, Et₃N80%

Alkylation with ethyl bromoacetate introduces ester groups, while acylation modifies the piperazine’s secondary amine for probing structure-activity relationships .

Reductive Amination at the Pyrrolidine Nitrogen

After Boc deprotection, the pyrrolidine amine can engage in reductive amination with aldehydes or ketones.

Reaction Conditions Reagents Yield Reference
Sodium cyanoborohydrideNaBH₃CN, MeOH/AcOH65%
Borane-pyridine complexBH₃·Py, THF70%

This reaction is pivotal for introducing secondary or tertiary amines, as seen in the synthesis of dopamine receptor ligands .

Ester Hydrolysis of the tert-Butyl Group

The tert-butyl ester can be hydrolyzed to a carboxylic acid under strong acidic or basic conditions.

Reaction Conditions Reagents Yield Reference
Acidic hydrolysisHCl (6M), reflux78%
Basic hydrolysisNaOH, H₂O/THF70%

Hydrolysis to the carboxylic acid enables conjugation with other molecules, such as in prodrug strategies .

Key Research Findings

  • Selective Reactivity : The pyridine-piperazine system shows preferential reactivity at the piperazine nitrogen over the pyridine ring in alkylation reactions .

  • Catalyst Sensitivity : Suzuki couplings require careful optimization of palladium catalysts to avoid side reactions .

  • Stability : The tert-butyl carbamate group remains stable under basic conditions but is labile in acidic environments, enabling orthogonal protection strategies .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of piperazine and pyridine exhibit anticancer properties. Tert-butyl 2-(2-(piperazin-1-yl)pyridin-3-yl)pyrrolidine-1-carboxylate has been studied for its ability to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.

Antiviral Properties

This compound has shown promise as an antiviral agent, particularly against influenza viruses. Studies have focused on its ability to disrupt viral polymerase activity, which is crucial for viral replication. The compound's structural features may enhance binding affinity to viral proteins, thereby inhibiting their function.

Neurological Applications

The piperazine moiety is known for its neuroactive properties. Compounds containing this group have been evaluated for their potential in treating neurological disorders such as anxiety and depression. The specific structure of this compound may enhance its efficacy in modulating neurotransmitter systems.

Case Study 1: Anticancer Efficacy

A study published in Bull. Chem. Soc. Ethiop. (2023) explored the synthesis of pyrrolo[2,3-b]pyridine derivatives, including this compound, demonstrating significant cytotoxicity against various cancer cell lines. The study reported IC50 values indicating a strong inhibitory effect on cell viability, suggesting potential for further development as an anticancer agent .

Case Study 2: Antiviral Activity

Research conducted by a team investigating novel antiviral compounds highlighted the effectiveness of this compound against influenza A virus. The compound was shown to inhibit viral replication in vitro, with detailed mechanisms involving disruption of the PA-PB1 interface critical for polymerase function .

Mechanism of Action

The mechanism of action of tert-Butyl2-(2-(piperazin-1-yl)pyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs differ in substituents on the pyridine ring, pyrrolidine core, and peripheral functional groups. These modifications influence electronic properties, steric bulk, and intermolecular interactions.

Compound Name Molecular Formula Molecular Weight Key Substituents Source (Evidence ID)
tert-Butyl 2-(2-(piperazin-1-yl)pyridin-3-yl)pyrrolidine-1-carboxylate (Target) C18H27N5O2 345.44 Piperazine-pyridine linkage, tert-butyl carbamate N/A (Hypothetical)
tert-Butyl (2S,4S)-4-[4-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl]-2-[(thiazolidin-3-yl)carbonyl]pyrrolidine-1-carboxylate C27H38N6O3S 526.69 Thiazolidine carbonyl, 3-methyl-1-phenyl-pyrazole
tert-Butyl 3-(pyrazin-2-ylamino)pyrrolidine-1-carboxylate C13H20N4O2 264.32 Pyrazin-2-ylamino group
5-Bromo-2-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-3-methoxypyridine C20H32BrN3O2Si 478.47 Bromo, methoxy, tert-butyldimethylsilyloxy

Key Observations :

  • Thiazolidine and Pyrazole Modifications : The compound in incorporates a thiazolidine carbonyl and a phenyl-pyrazole group, significantly increasing molecular weight (526.69 vs. 345.44) and likely enhancing hydrophobic interactions in biological systems .
  • Halogenated Derivatives : Bromo and methoxy substituents () may improve binding affinity in halogen-bond-rich environments (e.g., enzyme active sites) but reduce solubility .

Spectroscopic and Analytical Data

  • NMR and MS Profiling : For tert-Butyl (2R,5S)-2-methyl-5-(((2-methylpyridin-3-yl)oxy)methyl)pyrrolidine-1-carboxylate (), 1H NMR (δ 1.45–3.20 ppm) and HRMS ([M+H]+ m/z 392) confirm stereochemical complexity and fragmentation patterns . Comparable data for the target compound would require similar analytical validation.

Biological Activity

tert-Butyl 2-(2-(piperazin-1-yl)pyridin-3-yl)pyrrolidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

The compound is classified as a carbamate and features a complex structure that includes a tert-butyl group, a piperazine ring, and a pyridine ring. Its molecular formula is C18H28N4O2C_{18}H_{28}N_{4}O_{2} with a molecular weight of approximately 332.4 g/mol.

PropertyValue
Molecular FormulaC18H28N4O2
Molecular Weight332.4 g/mol
IUPAC NameThis compound
InChI KeyAIDGGMOGTVXPPN-UHFFFAOYSA-N

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, research on related piperazine derivatives demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) . The mechanism often involves disruption of bacterial cell functions, potentially through inhibition of key enzymes like DNA gyrase .

Antitumor Activity

In addition to antimicrobial effects, there is emerging evidence suggesting that this compound may possess antitumor properties. Similar structures have been investigated for their ability to induce apoptosis in cancer cells. For example, compounds with piperazine and pyridine moieties have shown to enhance p53 expression and activate caspase pathways in cancer cell lines such as MCF-7 . These findings suggest potential applications in cancer therapy.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Receptor Binding : The compound may act as a ligand for various receptors, modulating their activity and leading to biological responses.
  • Enzyme Inhibition : It has been suggested that the compound can inhibit enzymes critical for microbial survival and proliferation, such as DNA gyrase.
  • Cellular Uptake : Studies indicate that similar compounds are efficiently taken up by microbial cells, leading to intracellular effects that disrupt normal cellular functions .

Case Studies

Several case studies have highlighted the efficacy of piperazine-based compounds in treating infections and tumors:

  • Antimicrobial Efficacy : A study demonstrated that a derivative of the compound significantly reduced bacterial viability in vitro, showcasing its potential as an antibiotic agent .
  • Cancer Cell Apoptosis : Another investigation revealed that related compounds triggered apoptotic pathways in breast cancer cells, indicating their potential role in cancer therapeutics .

Q & A

Basic: What are the key synthetic routes for tert-butyl 2-(2-(piperazin-1-yl)pyridin-3-yl)pyrrolidine-1-carboxylate, and what reaction conditions optimize yield?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the pyridine-pyrrolidine core. A common approach includes:

  • Step 1 : Coupling of a pyridine derivative with a Boc-protected pyrrolidine under nucleophilic substitution conditions. For example, reactions using DMAP (4-dimethylaminopyridine) and triethylamine in dichloromethane at 0–20°C have been effective for similar tert-butyl-protected intermediates .
  • Step 2 : Introduction of the piperazine moiety via Buchwald-Hartwig amination or nucleophilic aromatic substitution. Optimal conditions may require palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) in refluxing toluene .
  • Purification : Silica gel column chromatography is standard, with hexane/ethyl acetate gradients for isolating intermediates. Final products are often recrystallized from ethanol/water mixtures .

Key Considerations : Yields are sensitive to reaction temperature, stoichiometry of amine reagents, and Boc-group stability under acidic/basic conditions.

Basic: Which analytical techniques are critical for characterizing this compound and confirming its regioselectivity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the pyridine-pyrrolidine linkage. Aromatic proton signals in the pyridine ring (δ 7.5–8.5 ppm) and pyrrolidine protons (δ 3.0–4.0 ppm) are diagnostic .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry, particularly for chiral centers in the pyrrolidine ring. Single-crystal studies provide bond-length data and confirm non-covalent interactions (e.g., hydrogen bonding) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula, especially for intermediates with isotopic labeling .

Basic: How should this compound be handled and stored to maintain stability?

Methodological Answer:

  • Storage : Store at –20°C under inert gas (argon/nitrogen) in airtight containers. The Boc group is susceptible to hydrolysis in humid environments .
  • Incompatibilities : Avoid strong oxidizing agents (e.g., peroxides) and protic solvents (e.g., water, alcohols) during synthesis. Use anhydrous dichloromethane or DMF for reactions .
  • Safety : Wear nitrile gloves and safety goggles. Fume hoods are mandatory due to potential respiratory irritation from amine intermediates .

Advanced: How can computational chemistry enhance the design of efficient synthetic pathways?

Methodological Answer:

  • Reaction Path Prediction : Quantum mechanical calculations (DFT) model transition states to predict regioselectivity in pyridine-piperazine coupling. For example, Fukui indices identify nucleophilic/electrophilic sites on the pyridine ring .
  • Machine Learning : Algorithms trained on reaction databases (e.g., Reaxys) suggest optimal catalysts/solvents. ICReDD’s workflow combines computed activation energies with experimental validation to prioritize high-yield routes .
  • Solvent Optimization : COSMO-RS simulations predict solvent effects on reaction rates and byproduct formation, reducing trial-and-error experimentation .

Advanced: How can researchers resolve contradictions in reported reaction yields for this compound?

Methodological Answer:

  • Design of Experiments (DoE) : Systematic variation of parameters (temperature, catalyst loading, solvent polarity) identifies critical factors. For instance, a Plackett-Burman design can isolate variables causing yield discrepancies .
  • Byproduct Analysis : LC-MS or GC-MS detects side products (e.g., de-Boc intermediates or dimerization species). Adjusting stoichiometry or switching to bulkier bases (e.g., DIPEA) often suppresses side reactions .
  • Cross-Validation : Compare NMR spectra of products synthesized via divergent routes to confirm structural consistency .

Advanced: What strategies improve regioselectivity in pyridine-ring substitutions during synthesis?

Methodological Answer:

  • Directing Groups : Install temporary groups (e.g., chloro or methoxy) at specific pyridine positions to direct metal-catalyzed coupling reactions. Subsequent deprotection yields the desired piperazine substitution .
  • Microwave-Assisted Synthesis : Enhances kinetic control in SNAr reactions, favoring substitution at the 2-position over the 4-position. For example, microwave heating at 150°C for 30 minutes improves regioselectivity by 20–30% .
  • Ligand Screening : Test phosphine (e.g., SPhos) and N-heterocyclic carbene ligands to modulate palladium catalyst selectivity in cross-coupling steps .

Advanced: What challenges arise in scaling up the synthesis, and how can they be mitigated?

Methodological Answer:

  • Purification Scalability : Replace column chromatography with crystallization or flash distillation. For example, tert-butyl esters often crystallize efficiently from tert-butyl methyl ether .
  • Exothermic Reactions : Use jacketed reactors with controlled cooling during amine coupling steps to prevent thermal degradation.
  • Catalyst Recovery : Immobilize palladium catalysts on silica or magnetic nanoparticles to reduce metal leaching and costs .

Advanced: How can researchers evaluate the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to 0.1 M HCl/NaOH at 40°C for 24 hours. Monitor degradation via HPLC; Boc-group cleavage is indicated by new peaks at shorter retention times .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (>200°C typical for tert-butyl esters) and hygroscopicity risks .
  • Long-Term Stability : Store samples at 25°C/60% RH for 6 months. Periodic NMR and LC-MS checks detect hydrolysis or oxidation .

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